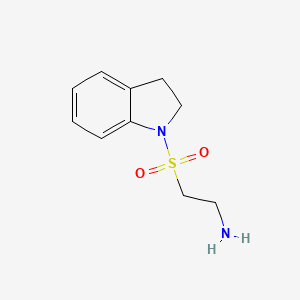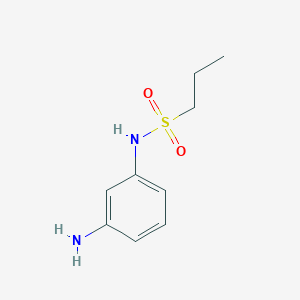![molecular formula C13H14N2O B3306060 [3-(pyridin-2-ylmethoxy)phenyl]methanamine CAS No. 926201-01-6](/img/structure/B3306060.png)
[3-(pyridin-2-ylmethoxy)phenyl]methanamine
Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to targetBRAF kinase , a protein that plays a significant role in directing cell growth .
Mode of Action
It’s known that similar compounds can undergo oxidation reactions . The oxidation of amines is a powerful tool to produce different synthetic intermediates: imines, nitriles, oximes, and amides .
Biochemical Pathways
The oxidation of amines, a process that similar compounds can undergo, is a fundamental transformation in synthetic organic chemistry . This process serves as a versatile building block in functional group interconversions and the synthesis of complex molecules .
Result of Action
Similar compounds have been reported to show fungicidal activity , suggesting that {3-[(Pyridin-2-yl)methoxy]phenyl}methanamine might also have potential biological activities.
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(pyridin-2-ylmethoxy)phenyl]methanamine typically involves the reaction of 2-chloromethylpyridine with 3-hydroxybenzylamine under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-hydroxybenzylamine attacks the chloromethyl group of 2-chloromethylpyridine, forming the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted phenyl or pyridine compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Employed in the development of novel catalysts and ligands for various chemical reactions .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-substrate interactions .
- Utilized in the design of molecular sensors for detecting specific biological targets .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
- Studied for its activity against certain biological pathways and its potential as a pharmacological agent .
Industry:
Comparison with Similar Compounds
[3-(pyridin-2-ylmethoxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.
[3-(pyridin-2-ylmethoxy)phenyl]acetic acid: Contains a carboxylic acid group instead of an amine.
[3-(pyridin-2-ylmethoxy)phenyl]methylamine: Similar structure but with a methylamine group.
Uniqueness:
- The presence of both pyridine and phenylmethanamine moieties in [3-(pyridin-2-ylmethoxy)phenyl]methanamine provides unique chemical reactivity and biological activity .
- Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest .
Properties
IUPAC Name |
[3-(pyridin-2-ylmethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-15-12/h1-8H,9-10,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQYAAFALDBUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



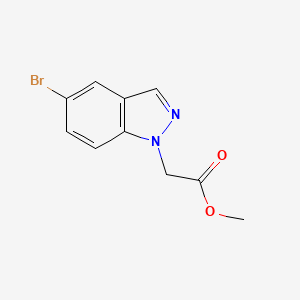
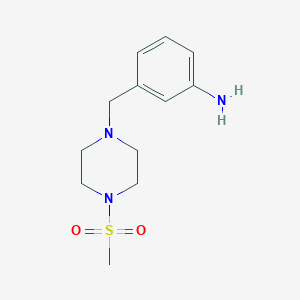
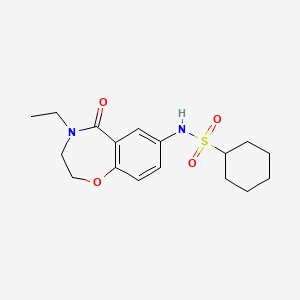
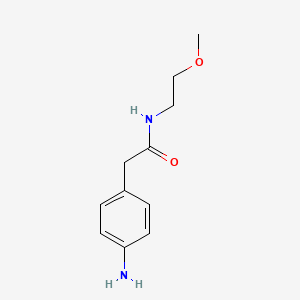
![2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3306010.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3306018.png)
![2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B3306021.png)
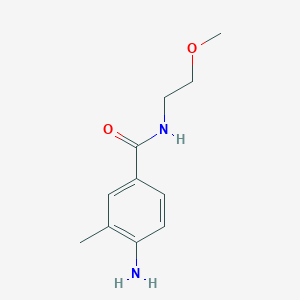
![6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306040.png)
![N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B3306043.png)
![3-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3306049.png)
